molecular formula C11H8N4O2S B1608422 1-(3-Pyridinylsulfonyl)-1H-benzotriazole CAS No. 678173-43-8

1-(3-Pyridinylsulfonyl)-1H-benzotriazole

Cat. No.: B1608422
CAS No.: 678173-43-8
M. Wt: 260.27 g/mol
InChI Key: DFXYJMFTJONXBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole involves several steps. One common method includes the reaction of N-chlorobenzotriazole with sulfinic acid salts . The general procedure is as follows:

    Preparation of Sulfinic Acid Salts: Sulfur dioxide is bubbled into a solution of the organometallic reagent (e.g., Grignard or organolithium reagents) in tetrahydrofuran (THF) at -78°C until the solution no longer gives a basic pH test. The mixture is then stirred at room temperature.

    Reaction with N-Chlorobenzotriazole: N-Chlorobenzotriazole is added to the solution, followed by triethylamine. The mixture is stirred at room temperature for several hours.

    Purification: The reaction mixture is extracted with ethyl acetate, and the organic layers are combined, washed, dried, and concentrated.

Chemical Reactions Analysis

1-(3-Pyridinylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

1-(3-Pyridinylsulfonyl)-1H-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Pyridinylsulfonyl)-1H-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The benzotriazole moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

1-(3-Pyridinylsulfonyl)-1H-benzotriazole can be compared with other sulfonyl-containing benzotriazoles and pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its combination of the pyridinyl and benzotriazole moieties, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-pyridin-3-ylsulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-18(17,9-4-3-7-12-8-9)15-11-6-2-1-5-10(11)13-14-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXYJMFTJONXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395315
Record name 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678173-43-8
Record name 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678173-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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